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An Overview of Di-tert-butyl-1,2-benzoquinone
Derivatives

The table below summarizes two prominent di-tert-butyl-1,2-benzoquinone derivatives discussed in the

literature, highlighting their distinct chemical profiles and research applications.

Derivative CAS Structural Key Applications  Notable Properties /
Name Number Features in Research Findings
3,5-Di-tert- 3383-21-9 1,2-benzoquinone  Synthesis of The tert-butyl groups
butyl-1,2- with tert-butyl transition metal increase redox reactivity
benzoquinone groups at the 3- complexes (e.g., and can lead to the
[1][2] and 5- positions. Cu(ll) for redox formation of stable
[2] reactivity studies. radical intermediates. [1]
[1]
4,6-Di-tert- Information 1,2-benzoquinone  Study of Replacing a methyl
butyl-1,2- not specified  with tert-butyl photostability and substituent with a
benzoquinone in search groups at the 4- synthesis of methoxymethyl
[3] results and 6- positions. sterically hindered  (CH(_2)OMe) group at
[3] catechols. [3] the 6-position "increases

substantially" the
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photostability in
benzene. [3]

A Modern Workflow for Visualizing Steric Effects

A significant advancement in the field is the introduction of new computational tools that allow for precise
visualization and quantification of steric repulsion. The Steric Exclusion Localization Function (SELF) is

one such tool that transforms abstract quantum mechanical concepts into intuitive 3D maps [4].

The following diagram illustrates a general experimental and computational workflow for analyzing steric

effects in molecular systems using these modern approaches:
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Key Methodological Details:

e The SELF Tool: This method requires only a single quantum chemical calculation and can be
accessed through user-friendly software called IGMPIot [4]. It helps researchers visually identify the

location and magnitude of steric clashes and determine which specific atoms are the primary
contributors to the repulsion [4].
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e Steric Descriptors: Complementary to visualization, quantitative descriptors are crucial for
establishing structure-activity relationships. Common DFT-computed steric descriptors include Buried
Volume (%V/(_{bur})) and Sterimol parameters (which describe the width and length of
substituents) [5]. These parameters are part of larger databases, like the HeteroAryl Descriptors
database (HArD), designed to aid in predictive model development [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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